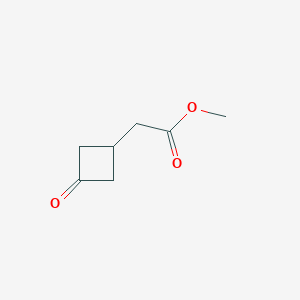

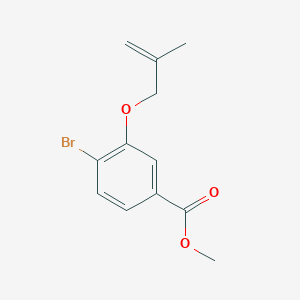

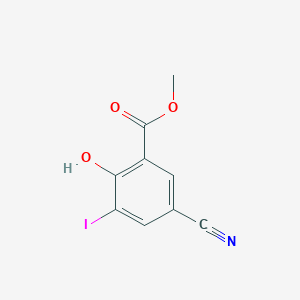

![molecular formula C13H10N2O B1399732 5-Amino-1,3-dihydrobenzo[de]isochromene-6-carbonitrile CAS No. 959766-45-1](/img/structure/B1399732.png)

5-Amino-1,3-dihydrobenzo[de]isochromene-6-carbonitrile

Übersicht

Beschreibung

5-Amino-1,3-dihydrobenzo[de]isochromene-6-carbonitrile (5-ADIC) is a heterocyclic compound that has been studied for its potential applications in a variety of scientific fields. 5-ADIC is a unique compound due to its low toxicity and its ability to interact with both organic and inorganic compounds. It has been studied for its potential applications in areas such as drug delivery, gene regulation, and photodynamic therapy.

Wissenschaftliche Forschungsanwendungen

Protein Dynamics and Electrostatics

Research on para-Hydroxybenzoate hydroxylase, a flavoprotein monooxygenase, reveals the intricate dynamics of protein structures in catalysis, emphasizing the role of conformational changes and electrostatic interactions. This study highlights the importance of protein dynamics in facilitating specific and efficient catalytic processes, which could be relevant when considering the interactions of complex organic compounds like 5-Amino-1,3-dihydrobenzo[de]isochromene-6-carbonitrile within biological systems (Entsch, Cole, & Ballou, 2005).

Tautomerism and Decomposition of Amino-tetrazoles

A study on the tautomerism and decomposition of amino-tetrazoles offers insights into the chemical behavior of nitrogen-rich compounds, which could be analogous to understanding the reactivity and stability of 5-Amino-1,3-dihydrobenzo[de]isochromene-6-carbonitrile in various conditions (Zheng, 2009).

CO2 Conversion Catalysts

Ionic liquids have been studied for their capability to catalyze the conversion of CO2 into value-added chemicals, highlighting the potential of utilizing complex organic molecules in carbon capture and utilization strategies. This research could inform the development of novel catalysts or absorbents, possibly involving 5-Amino-1,3-dihydrobenzo[de]isochromene-6-carbonitrile derivatives (Zhang et al., 2023).

Antioxidant Capacity Assays

The ABTS/PP decolorization assay provides a framework for evaluating the antioxidant capacity of compounds. This methodology could be applicable to assess the antioxidant potential of 5-Amino-1,3-dihydrobenzo[de]isochromene-6-carbonitrile, among other compounds, based on their ability to scavenge free radicals (Ilyasov et al., 2020).

Eigenschaften

IUPAC Name |

7-amino-3-oxatricyclo[7.3.1.05,13]trideca-1(13),5,7,9,11-pentaene-8-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2O/c14-5-11-10-3-1-2-8-6-16-7-9(13(8)10)4-12(11)15/h1-4H,6-7,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSCVLYDMLQXWNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C3C(=CC(=C(C3=CC=C2)C#N)N)CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Amino-1,3-dihydrobenzo[de]isochromene-6-carbonitrile | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

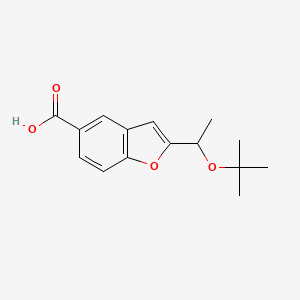

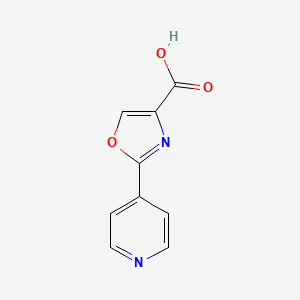

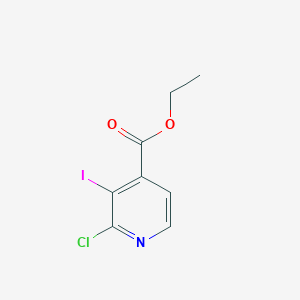

![7-Bromo-2,2-dimethyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one](/img/structure/B1399651.png)

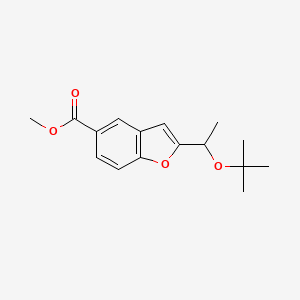

![2,4-Dichloro-7-sem-7H-pyrrolo[2,3-D]pyrimidine-5-carboxylic acid](/img/structure/B1399661.png)